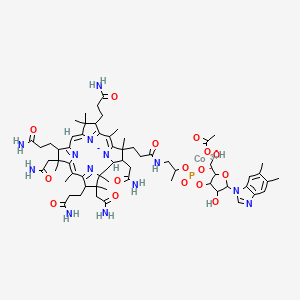

(Carboxymethyl)cobalamin

Description

Cobalamin, a water-soluble vitamin, is a complex organometallic compound essential for DNA synthesis, red blood cell formation, and neurological function . Its structure comprises a corrin ring with a central cobalt ion coordinated to a nucleotide loop and variable upper ligands (e.g., methyl, adenosyl, cyano, or hydroxyl groups) . Biologically active forms include methylcobalamin, adenosylcobalamin, hydroxocobalamin, and cyanocobalamin, each distinguished by their axial ligands . Cobalamin is synthesized exclusively by bacteria and archaea, with dietary sources including animal products, fortified foods, and certain algae . Deficiency manifests as megaloblastic anemia or neurological dysfunction and is often linked to malabsorption, dietary insufficiency, or genetic disorders .

Properties

CAS No. |

14517-61-4 |

|---|---|

Molecular Formula |

C64H91CoN13O16P |

Molecular Weight |

1388.414 |

IUPAC Name |

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;acetate |

InChI |

InChI=1S/C62H90N13O14P.C2H4O2.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2(3)4;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3,(H,3,4);/q;;+3/p-3 |

InChI Key |

KPFAAKYTRSSOQN-UHFFFAOYSA-K |

SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC(=O)[O-].[Co+3] |

Synonyms |

Co-(carboxymethyl)cobalamin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Cobalamin Compounds

The biological activity, stability, and applications of cobalamin derivatives vary significantly based on their ligands. Below is a comparative analysis of key forms:

Table 1: Structural and Functional Comparison of Cobalamin Derivatives

Key Findings from Comparative Studies:

Bioavailability: Methylcobalamin and adenosylcobalamin are directly active in human metabolism, whereas cyanocobalamin requires enzymatic conversion .

Stability: Cyanocobalamin is the most stable synthetic form, making it ideal for supplements and fortified foods . Hydroxocobalamin has prolonged retention in circulation, favored for emergency treatments .

Clinical Utility: Methylcobalamin is preferred for neurological disorders due to its role in myelin synthesis . Elevated serum cobalamin levels (>1000 pmol/L) are linked to alcoholism, liver disease, or cancer, necessitating differential diagnosis .

Microbial Production: Soil and marine microbes produce diverse analogs (e.g., nitrocobalamin), suggesting ecological specialization in low-oxygen niches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.